REACTION_SMILES
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[C:19]([CH3:20])([CH3:21])([CH3:22])[NH2:23].[CH3:26][C:27](=[O:28])[CH3:29].[I-:25].[Na+:24].[c:1]1([C:7]2([c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[CH:8]=[CH:9][CH:10]([Cl:12])[CH2:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([C:7]2([c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[CH:8]=[CH:9][CH:10]([NH:23][C:19]([CH3:20])([CH3:21])[CH3:22])[CH2:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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ClC1C=CC(c2ccccc2)(c2ccccc2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC1C=CC(c2ccccc2)(c2ccccc2)C1
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Name
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Type
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product
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Smiles
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CC(C)(C)NC1C=CC(c2ccccc2)(c2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |